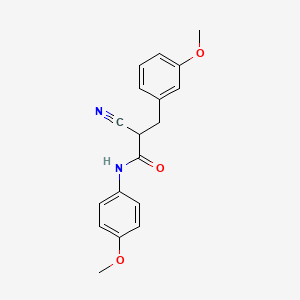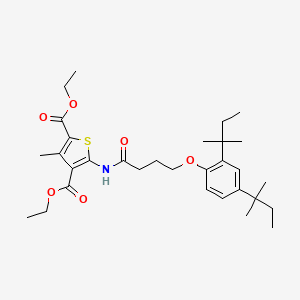
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical and Photophysical Properties
The research on derivatives closely related to 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has highlighted their significant optical and photophysical properties. For instance, studies on 3-aryl-2-cyano acrylamide derivatives, which share a structural similarity, revealed that their optical properties, including luminescence and emission peak shifts, are influenced by their distinct stacking modes. This property makes them suitable for applications in optoelectronics and fluorescence-based sensors (Song et al., 2015). Similarly, the introduction of methoxy groups in certain positions has been shown to significantly affect the luminescence quantum yield, offering potential for tailored optical materials (Kim et al., 2021).
Thermal Stability and High-Temperature Resins
Methoxy groups, as part of the molecular structure, have been found to influence the thermal stability and properties of cyanate ester resins derived from renewable resources. Research indicates that these ester resins, by virtue of their composition, exhibit high thermal stability and are promising materials for high-performance applications at elevated temperatures. This insight is vital for the development of sustainable materials with excellent thermal properties (Harvey et al., 2015).
Corrosion Inhibition
The application of acrylamide derivatives, which are structurally related to this compound, has been explored in the field of corrosion inhibition. These compounds have demonstrated effectiveness as corrosion inhibitors for metals in aggressive environments, such as nitric acid solutions. This suggests their potential utility in protective coatings and as additives in industrial processes to extend the lifespan of metal components (Abu-Rayyan et al., 2022).
Cyanation Reactions in Organic Synthesis
The compound's core structural motifs are relevant in the context of cyanation reactions, a key process in organic synthesis. Research into similar compounds has led to the development of efficient methods for C-H bond cyanation, enabling the synthesis of various benzonitriles and nitrile-containing molecules. These methodologies are of significant interest for the synthesis of pharmaceuticals and agrochemicals, demonstrating the broader applicability of such chemical structures in synthetic organic chemistry (Anbarasan et al., 2011).
Propriétés
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGYJBJVMPBXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
![benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2606964.png)
![1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2606965.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606969.png)
![1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2606970.png)
![(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2606971.png)
![1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2606973.png)

![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-ylprop-2-enamide](/img/structure/B2606976.png)


